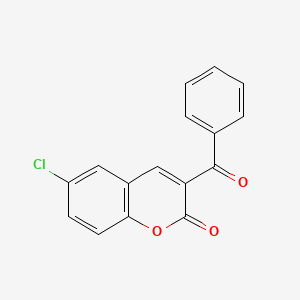

3-benzoyl-6-chloro-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-6-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLGFWQKIPAPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Benzoyl 6 Chloro 2h Chromen 2 One and Analogues

Diverse Synthetic Routes for Chromenone Core Formation

The construction of the chromenone (or coumarin) skeleton is achievable through several synthetic pathways. These methods offer versatility in introducing a wide array of substituents onto the heterocyclic ring system.

Classic Condensation Reactions and their Modern Adaptations

Classical condensation reactions remain a cornerstone for coumarin (B35378) synthesis, with ongoing research focused on improving their efficiency and environmental footprint.

Discovered by Hans von Pechmann in 1883, the Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid with a β-carbonyl group under acidic conditions. wikipedia.orgsathyabama.ac.in The reaction proceeds through an initial esterification or transesterification, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.orgsathyabama.ac.in

The synthesis of 3-benzoyl-6-chloro-2H-chromen-2-one via this method would involve the reaction of 4-chlorophenol (B41353) with a benzoyl-substituted β-ketoester. The acidic catalyst facilitates the key bond-forming steps. A variety of catalysts have been employed to promote the Pechmann condensation, including strong acids like sulfuric acid, as well as solid acid catalysts, which offer advantages in terms of reusability and simplified work-up procedures. researchgate.netnih.gov For instance, catalysts such as FeCl₃·6H₂O have been shown to be effective for the Pechmann reaction, providing moderate to excellent yields of coumarin derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| Phenol | β-Ketoester/β-Ketoacid | Strong Acid (e.g., H₂SO₄, AlCl₃) | Heat | Coumarin Derivative |

| 4-Chlorophenol | Ethyl Benzoylacetate | FeCl₃·6H₂O | Heat | This compound |

| Resorcinol | Ethyl Acetoacetate | Mild Acid | Room Temperature | Umbelliferone Derivative |

This table provides illustrative examples of the Pechmann condensation.

The Knoevenagel condensation provides another powerful route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. wikipedia.org This reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org For the synthesis of a 3-benzoyl-substituted coumarin, an appropriately substituted active methylene compound would be required.

Modern adaptations of the Knoevenagel condensation often focus on the use of milder catalysts and more environmentally benign reaction conditions. slideshare.netnih.gov For example, the use of ionic liquids as both solvent and catalyst has been explored, sometimes in conjunction with a promoter like L-proline, to afford high yields of coumarins. nih.gov Microwave irradiation has also been employed to accelerate the reaction under solvent-free conditions using catalysts like silica (B1680970) gel or basic alumina. slideshare.net The condensation can lead to either a coumarin-3-carboxylate ester or a 3-cyanocoumarin, depending on the reactants and conditions. researchgate.netsapub.org

| o-Hydroxybenzaldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Product |

| Salicylaldehyde | Diethyl Malonate | Piperidine (B6355638), Reflux | 3-Carbethoxycoumarin |

| o-Vanillin | Dimethyl Malonate | Lithium Sulfate, Ultrasound | 3-Carbomethoxy-8-methoxycoumarin |

| 4-Chloro-2-hydroxybenzaldehyde | Benzoylacetonitrile | Base, Heat | This compound |

This table presents examples of the Knoevenagel condensation for coumarin synthesis.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. tcichemicals.comwikipedia.org Several MCRs have been developed for the synthesis of coumarin derivatives. researchgate.netnih.gov These reactions often proceed through a cascade of elementary steps, and the final product is formed in a highly selective manner. organic-chemistry.org

An example of an MCR for coumarin synthesis could involve the one-pot reaction of a salicylaldehyde, an α-ketoester, and another component to build the desired scaffold. nih.gov The choice of catalyst is crucial in directing the reaction towards the desired product and can include Lewis acids like bismuth triflate. nih.gov

Cascade and Domino Reaction Sequences

Cascade and domino reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, provide an elegant and efficient pathway to complex heterocyclic systems like coumarins. researchgate.netnih.gov These reactions can be initiated by a single event, leading to the formation of multiple bonds and rings in one synthetic operation.

For instance, a cascade reaction for the synthesis of a furo[3,2-c]coumarin, a related heterocyclic system, has been developed involving an addition/cyclization/oxidation sequence. nih.gov Similarly, base-mediated cascade reactions of 4-chloro-3-substituted coumarins have been utilized to construct more complex fused heterocyclic systems. researchgate.net The synthesis of benzo[c]chromen-6-ones has been achieved through a base-promoted cascade involving nucleophilic substitution, intramolecular aldol (B89426) condensation, and subsequent elimination/aromatization steps. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the modern synthesis of chromenones, offering routes that are often more efficient, selective, and environmentally friendly than stoichiometric methods. msu.eduresearchgate.net Catalytic approaches can be broadly categorized into metal-catalyzed and organocatalyzed reactions.

Transition metal catalysts, such as those based on palladium, have been successfully employed in the synthesis of 2-aryl-2H-chromenes through enantioselective 6-endo-trig cyclization reactions. rsc.org Gold catalysts have also been shown to be effective in the synthesis of 2H-chromenes from propargyl aryl ethers. msu.edu For the synthesis of coumarins via Pechmann condensation, a variety of Lewis acid catalysts, including various metal chlorides, have been investigated to improve reaction rates and yields. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool in chromene synthesis. researchgate.net For example, arylamines have been used to catalyze the synthesis of 2H-benzo[h]chromenes via a Mannich cyclization cascade reaction. mdpi.com

| Catalyst Type | Reaction | Substrates | Product |

| Palladium Complex | Enantioselective 6-endo-trig Cyclization | o-alkynylphenol and aryl halide | 2-Aryl-2H-chromene |

| Gold Catalyst | Cyclization | Propargyl aryl ether | 2H-Chromene |

| FeCl₃·6H₂O | Pechmann Condensation | Phenol and β-ketoester | Coumarin |

| Arylamine | Mannich Cyclization Cascade | Naphthol and cinnamaldehyde (B126680) derivative | 2H-Benzo[h]chromene |

This table highlights various catalytic approaches to chromene and coumarin synthesis.

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysts have been employed to improve the synthesis of coumarin derivatives. For instance, the von Pechmann condensation for the synthesis of 3-acetyl-2H-chromen-2-one, a precursor for related compounds, has been achieved using the organometallic biodegradable catalyst Zn[(L)-Proline]2. scispace.comsymbiosisonlinepublishing.com This catalyst is efficient, inexpensive, eco-friendly, and reusable, offering excellent yields. scispace.comsymbiosisonlinepublishing.com Its high solubility in water and insolubility in organic solvents simplifies its separation from the reaction mixture. scispace.comsymbiosisonlinepublishing.com Other heterogeneous catalysts explored for the Pechmann reaction include CuFe2O4 nanoparticles and silica triflate. scispace.com

In the context of creating analogues, the Claisen-Schmidt condensation of 3-acetyl coumarin with 4-chlorobenzaldehyde (B46862) to produce 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one has been successfully carried out using piperidine as a catalyst in polyethylene (B3416737) glycol (PEG-600), which acts as a green solvent. scispace.comsymbiosisonlinepublishing.com

Organocatalysis (e.g., N-Heterocyclic Carbene (NHC)-Catalyzed Reactions)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including those involving coumarin scaffolds. rsc.orgnih.gov NHCs are known to mediate a variety of C-C and C-heteroatom bond-forming reactions. rsc.org Their versatility stems from the ability to activate diverse substrates and access different reactive intermediates. rsc.org

Historically, the first NHC-catalyzed reaction was the benzoin (B196080) condensation, reported in 1943. nih.gov The mechanism, involving the key "Breslow intermediate," was later elucidated in 1958. nih.govresearchgate.net This umpolung (polarity reversal) of an aldehyde's reactivity is a cornerstone of NHC catalysis. researchgate.netnih.gov While direct NHC-catalyzed synthesis of this compound is not extensively detailed in the provided results, the principles of NHC catalysis are highly relevant for the synthesis of its analogues and for its derivatization. For example, NHC-catalyzed annulations and cycloadditions could be envisioned to construct or modify the chromenone core. nih.gov The development of chiral NHCs has also opened avenues for enantioselective syntheses. nih.gov

Biocatalytic Synthesis

Biocatalysis offers an environmentally benign alternative for the synthesis of complex molecules. While specific examples for this compound are not prevalent in the search results, the broader applications of enzymes in organic synthesis are well-documented. Enzymes like lipases, proteases, and oxidoreductases can be used for various transformations. nih.gov For instance, lipases are used in the hydrolysis of esters, and oxidoreductases can be employed for selective oxidation or reduction reactions. nih.gov

A notable example of biocatalysis is the use of a combination of styrene (B11656) monooxygenase (SMO) and epoxide hydrolase (SpEH) for the two-step conversion of styrene to (S)-1-phenyl-1,2-ethanediol with 100% conversion. nih.gov This highlights the potential for creating specific functional groups on the benzoyl or chromenone moieties of the target compound through enzymatic means.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of coumarin derivatives.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent or in a recyclable, non-toxic solvent is a key aspect of green chemistry. The synthesis of 3-acetyl-2H-chromen-2-one via a Pechmann condensation has been achieved under solvent-free conditions using the reusable catalyst Zn[(L)-Proline]2. symbiosisonlinepublishing.com Another approach involves mechanochemical click reactions, which are performed by grinding solid reactants together, eliminating the need for a solvent. beilstein-journals.org

Microwave and Ultrasound Assisted Synthesis

Microwave (MW) and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. scispace.comnih.gov The synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one has been successfully performed using microwave irradiation in the presence of PEG-600 as a green solvent. scispace.comsymbiosisonlinepublishing.com This method is noted for being eco-friendly, non-toxic, and inexpensive. scispace.com

Microwave-assisted synthesis has been shown to be superior to conventional heating methods for preparing various coumarin derivatives, offering reduced reaction times and enhanced yields. nih.govresearchgate.net For instance, the synthesis of benzofuran-3(2H)-ones, structurally related to the chromenone core, has been achieved under microwave conditions. researchgate.netsemanticscholar.org

Derivatization Strategies via Functional Group Interconversions on the Benzoyl and Chromenone Moieties

Functional group interconversions are crucial for creating a library of derivatives from a parent compound like this compound to explore their structure-activity relationships. Standard organic transformations can be applied to both the benzoyl and chromenone parts of the molecule. vanderbilt.edu

For example, the carbonyl group of the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be further converted into other functional groups such as halides or ethers. vanderbilt.edu The chlorine atom on the chromenone ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position.

The synthesis of hybrid molecules by combining the coumarin scaffold with other pharmacophores, like benzimidazoles, is another effective derivatization strategy. researchgate.net This can lead to compounds with enhanced biological activities. researchgate.net

Annulation Reactions for Novel Polycyclic Systems Incorporating the this compound Unit

The inherent reactivity of the 3-benzoyl-2H-chromen-2-one scaffold, particularly the electrophilic nature of the C3-benzoyl group and the pyrone ring, provides a versatile platform for the construction of novel polycyclic systems through annulation reactions. While specific studies on this compound are limited, extensive research on analogous 3-acyl and 3-aroylcoumarins demonstrates their utility as synthons for a variety of fused heterocyclic structures. These transformations often proceed through cascade or multicomponent reactions, leading to the formation of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The general strategy involves the reaction of the 3-aroylcoumarin with a bifunctional nucleophile or a reagent that can undergo a sequence of reactions to build a new ring onto the coumarin framework. The presence of the 6-chloro substituent is anticipated to influence the reactivity and potentially the biological properties of the resulting polycyclic compounds.

Synthesis of Coumarin-Fused Pyrazoles

One common annulation strategy involves the reaction of 3-aroylcoumarins with hydrazine (B178648) derivatives. For instance, the reaction of 3-benzoylcoumarins with hydrazonyl halides in the presence of a base like triethylamine (B128534) can lead to the formation of chromeno[3,4-c]pyrazol-4(2H)-ones. This transformation proceeds through an initial nucleophilic attack followed by cyclization and aromatization to yield the fused pyrazole (B372694) system. nih.gov The reaction of the closely related 3-acetyl-6-bromo-2H-chromen-2-one with hydrazine hydrate (B1144303) has been shown to produce 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one, which represents a building block for further cyclization. nih.gov

Table 1: Synthesis of Chromeno[3,4-c]pyrazol-4(2H)-ones from 3-Benzoylcoumarin Analogues nih.gov

| Starting Material | Reagent | Conditions | Product |

| 3-Benzoylcoumarin | Hydrazonyl halide | Triethylamine, Toluene, Reflux | Chromeno[3,4-c]pyrazol-4(2H)-one |

This table illustrates a representative reaction for the synthesis of coumarin-fused pyrazoles based on analogous compounds.

Construction of Coumarin-Fused Pyridines and Quinolizinones

More complex polycyclic systems can be accessed through transition metal-catalyzed C-H activation and annulation cascades. A notable example is the Ruthenium(II)-catalyzed reaction of N-methoxybenzamides with 3-aroylcoumarins, which furnishes coumarin-fused benzo[a]quinolizin-4-ones. rsc.org This process involves a double C-H bond activation and a [4+2] annulation, resulting in a pentacyclic scaffold. rsc.org Although this specific reaction has not been reported for the 6-chloro derivative, it highlights a powerful methodology for constructing highly fused systems from 3-aroylcoumarins.

Table 2: Ruthenium-Catalyzed Annulation for the Synthesis of Coumarin-Fused Benzo[a]quinolizin-4-ones rsc.org

| Coumarin Derivative | Amide Partner | Catalyst | Conditions | Product |

| 3-Aroylcoumarin | N-Methoxybenzamide | [Ru(p-cymene)Cl₂]₂ | AgSbF₆, DCE, 90 °C | Coumarin-fused benzo[a]quinolizin-4-one |

This table presents a state-of-the-art annulation reaction leading to complex polycyclic systems from general 3-aroylcoumarins.

Synthesis of Fused Pyran and Thiophene (B33073) Derivatives

The reactivity of the activated methylene group in the benzoyl moiety of 3-benzoyl-2H-chromen-2-one can be exploited for the synthesis of fused pyran and thiophene rings. For example, multicomponent reactions involving the bromoacetyl derivative of coumarin, an aromatic aldehyde, and malononitrile (B47326) can lead to the formation of pyran-fused coumarins. mdpi.com Similarly, the Gewald reaction, which utilizes elemental sulfur and an active methylene compound, can be employed to construct a thiophene ring fused to the coumarin core. mdpi.com These reactions demonstrate the potential to build five- and six-membered heterocyclic rings onto the coumarin scaffold.

Table 3: Multicomponent Reaction for the Synthesis of Pyran-Fused Coumarins mdpi.com

| Coumarin Derivative | Aldehyde | Active Methylene Compound | Conditions | Product |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Benzaldehyde | Malononitrile | Base, Ethanol, Reflux | Pyran-fused coumarin derivative |

This table outlines a multicomponent approach to synthesize pyran-fused coumarins, highlighting the versatility of activated 3-acylcoumarins.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Benzoyl 6 Chloro 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in 3-benzoyl-6-chloro-2H-chromen-2-one would produce a distinct signal in the ¹³C NMR spectrum. Based on data from analogous compounds, the carbonyl carbon of the coumarin (B35378) lactone is expected to resonate significantly downfield, typically in the range of δ 160 ppm. nih.gov The carbonyl carbon of the benzoyl group would also appear in a similar downfield region. Aromatic carbons generally appear between δ 110 and 160 ppm. pressbooks.publibretexts.orglibretexts.orgwisc.edu The carbon bearing the chlorine atom (C-6) would have its chemical shift influenced by the electronegativity of the halogen.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-2 (lactone C=O) | ~160 | Carbonyl in a cyclic ester |

| C-3 | ~125-135 | Attached to an electron-withdrawing benzoyl group |

| C-4 | ~140-145 | Vinylic carbon in the coumarin ring |

| C-4a | ~118-125 | Aromatic carbon adjacent to the oxygen atom |

| C-5 | ~125-130 | Aromatic carbon |

| C-6 | ~130-135 | Aromatic carbon attached to chlorine |

| C-7 | ~120-125 | Aromatic carbon |

| C-8 | ~115-120 | Aromatic carbon |

| C-8a | ~150-155 | Aromatic carbon attached to the lactone oxygen |

| Benzoyl C=O | ~190-195 | Ketone carbonyl |

| Benzoyl C-1' | ~135-140 | Aromatic carbon attached to the carbonyl |

| Benzoyl C-2'/C-6' | ~128-132 | Aromatic carbons ortho to the carbonyl |

| Benzoyl C-3'/C-5' | ~128-132 | Aromatic carbons meta to the carbonyl |

| Benzoyl C-4' | ~133-137 | Aromatic carbon para to the carbonyl |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to confirm the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This is crucial for assigning the signals of protonated carbons in both the chromene and benzoyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduresearchgate.net This experiment is particularly valuable for identifying quaternary carbons and for connecting the benzoyl group to the C-3 position of the chromene ring. For example, a correlation between the H-4 proton and the benzoyl carbonyl carbon would confirm this linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its structure. A prominent feature would be the stretching vibration of the lactone carbonyl (C=O) group, typically appearing around 1720-1740 cm⁻¹. mdpi.comnih.gov The ketone carbonyl of the benzoyl group would likely absorb at a slightly lower frequency, in the range of 1660-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations would also be present.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| C=O (lactone) | 1720-1740 |

| C=O (ketone) | 1660-1680 |

| C=C (aromatic) | 1450-1600 |

| C-O (ester) | 1200-1300 |

| C-Cl | 600-800 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available in the search results, it is a valuable technique for studying such molecules. unm.edu The symmetric vibrations of the aromatic rings and the C=O bonds would likely give rise to strong Raman signals. Raman spectroscopy can be particularly useful for analyzing the effects of intermolecular interactions and the crystalline structure of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) would provide invaluable data.

The molecular formula for this compound is C₁₆H₉ClO₃. The presence of a chlorine atom is a key feature that would be readily identifiable in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M+ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M+ peak.

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of related compounds such as chlorobenzene (B131634) and benzoyl-containing molecules. The primary fragmentation would likely involve the following pathways:

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a fragment ion with a mass corresponding to the loss of a chlorine radical (either ³⁵Cl or ³⁷Cl).

Cleavage of the Benzoyl Group: The bond between the coumarin ring and the benzoyl group is susceptible to cleavage. This could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) or the complementary coumarin-based fragment.

Loss of Carbon Monoxide: Like many carbonyl compounds, fragmentation via the loss of a neutral CO molecule (28 Da) is a common pathway.

A hypothetical fragmentation analysis is presented in the table below, based on the expected fragmentation of the parent molecule.

| Fragment Ion | Proposed Structure | m/z (relative to ³⁵Cl) | Significance |

| [M]⁺ | [C₁₆H₉³⁵ClO₃]⁺ | 298.02 | Molecular Ion |

| [M+2]⁺ | [C₁₆H₉³⁷ClO₃]⁺ | 300.02 | Isotopic peak confirming the presence of one chlorine atom |

| [M-Cl]⁺ | [C₁₆H₉O₃]⁺ | 263.05 | Loss of the chlorine atom |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.03 | Indicates the presence of the benzoyl group |

| [M-CO]⁺ | [C₁₅H₉ClO₂]⁺ | 270.03 | Loss of a carbonyl group from the coumarin ring |

This table represents a predictive analysis based on common fragmentation patterns and is not derived from experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromen-2-one (coumarin) core, with its extended conjugated system, is expected to exhibit strong UV absorption.

The electronic spectrum of this compound would be characterized by absorptions arising from π → π* and n → π* transitions. The highly conjugated system, which includes the benzoyl group, would likely result in absorption bands at longer wavelengths (bathochromic shift) compared to the parent coumarin molecule.

The main electronic transitions expected are:

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl groups. The extensive conjugation in the molecule would lower the energy gap for these transitions.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl and ether groups) to antibonding π* orbitals. These transitions are often observed as shoulders on the main π → π* absorption bands.

While the specific absorption maxima (λmax) for this compound are not documented in available literature, data from similar coumarin derivatives can provide an estimation. For instance, various substituted coumarins exhibit absorption maxima in the range of 300-400 nm. The presence of the benzoyl group and the chloro substituent would influence the exact position and intensity of these peaks.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic system, C=C, C=O) → π | Shorter wavelength (higher energy) | High |

| π → π | π (extended conjugated system) → π | Longer wavelength (lower energy) | High |

| n → π | n (oxygen lone pairs) → π (C=O) | Longer wavelength, often overlapping | Low |

This table outlines the expected electronic transitions. The exact λmax values require experimental measurement.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Although the specific crystal structure of this compound has not been publicly deposited, the crystallographic data for the closely related compound, 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one , offers significant insight into the likely solid-state architecture. The data for this analog reveals key structural features that would be expected to be similar in the title compound.

The crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one shows that the benzopyran ring system is essentially planar. In the solid state, molecules are often linked by weak intermolecular interactions, such as C-H···O hydrogen bonds, which can form dimeric structures.

Below is a table summarizing the crystallographic data for 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one , which serves as a model for the expected data for this compound.

| Parameter | Value for 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one |

| Chemical Formula | C₁₁H₆BrClO₃ |

| Molecular Weight | 301.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.5770(2) Åb = 5.7977(1) Åc = 14.8390(3) Åα = 90°β = 94.679(2)°γ = 90° |

| Volume (V) | 1078.42(3) ų |

| Molecules per unit cell (Z) | 4 |

The data presented in this table is for the analogous compound 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one and is intended to be illustrative of the type of data obtained from an X-ray crystallographic study.

Theoretical and Computational Chemistry Studies of 3 Benzoyl 6 Chloro 2h Chromen 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the electronic properties and reactivity of molecules. researchgate.netresearchgate.net These methods solve the Schrödinger equation approximately to determine a molecule's electronic structure and other properties. For a molecule like 3-benzoyl-6-chloro-2H-chromen-2-one, DFT methods, such as B3LYP with a 6-31G(d,p) or larger basis set, are commonly employed to balance computational cost and accuracy. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the minimum energy conformation on the potential energy surface.

For this compound, the coumarin (B35378) core is expected to be nearly planar. However, the benzoyl group at the 3-position can rotate. The dihedral angle between the plane of the coumarin system and the plane of the benzoyl group is a key structural parameter. In a related compound, 3-acetyl-6-chloro-2H-chromen-2-one, the acetyl group was found to have a dihedral angle of 6.6° with the coumarin system. researchgate.net A similar small dihedral angle is expected for the benzoyl derivative, indicating a largely planar conformation which allows for significant electronic conjugation between the benzoyl and chromen-2-one moieties. This planarity is crucial for its electronic and photophysical properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are typical values based on DFT calculations of similar structures. Actual values would require specific calculations for this molecule.

| Parameter | Predicted Value | Description |

|---|---|---|

| Dihedral Angle (Coumarin-Benzoyl) | ~5-10° | The twist between the coumarin and benzoyl rings. |

| C=O Bond Length (Coumarin) | ~1.21 Å | Typical double bond length for a lactone carbonyl. |

| C=O Bond Length (Benzoyl) | ~1.23 Å | Typical double bond length for a ketone carbonyl. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. utexas.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. reddit.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. utexas.edu A small gap suggests that the molecule is more reactive and can be easily excited electronically. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: These values are representative for similar aromatic ketones and are for illustrative purposes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest energy orbital containing electrons; indicates sites for electrophilic attack. |

| LUMO | -2.1 eV | Lowest energy orbital without electrons; indicates sites for nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. libretexts.orgscispace.com The map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the oxygen atoms of the two carbonyl groups (lactone and benzoyl), making them the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Likely located around the hydrogen atoms of the aromatic rings.

Halogen-Bonding Potential: The chlorine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Cl bond axis, allowing it to act as a halogen bond donor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility: Study the rotation of the benzoyl group and the flexibility of the coumarin scaffold in different solvents or at different temperatures.

Simulate Interactions: Model how the molecule interacts with solvent molecules, ions, or biological macromolecules like enzymes or DNA. This is particularly valuable in computational drug design to understand binding modes and affinities.

Predict Macroscopic Properties: Help in predicting properties like diffusion coefficients and solvation free energies.

While specific MD simulation studies on this compound are not widely published, the methodology is a standard and powerful approach for gaining a deeper understanding of its dynamic nature in a condensed phase.

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., GIAO for NMR chemical shifts)

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

A prominent example is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (δ). imist.ma This method, typically combined with DFT (e.g., B3LYP functional with a 6-311+G(d,p) basis set), calculates the magnetic shielding tensors for each nucleus. researchgate.net The chemical shifts are then obtained by referencing these calculated shielding values to a standard, such as Tetramethylsilane (TMS). imist.ma

This computational prediction is invaluable for assigning complex NMR spectra, distinguishing between isomers, and confirming molecular structures synthesized in the lab. researchgate.netceon.rs

Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) Note: This table is illustrative. Experimental values would need to be determined, and calculations performed specifically for this molecule.

| Carbon Atom Position | Predicted Chemical Shift (GIAO/DFT) | Expected Experimental Range |

|---|---|---|

| C2 (Carbonyl, Lactone) | 159.5 | 158-162 |

| C3 | 125.0 | 123-127 |

| C4 | 145.2 | 144-148 |

| C6 (C-Cl) | 130.8 | 129-133 |

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For this compound, theoretical calculations could be used to predict its reactivity in various chemical transformations. For example, in reactions involving nucleophiles, calculations could determine whether the attack is more likely to occur at the C2 or C4 position of the pyrone ring, or at the carbonyl carbon of the benzoyl group. mdpi.com DFT calculations can locate the transition state structure for each potential pathway and calculate its energy (the activation energy). The pathway with the lowest activation energy is generally the most favorable one. mdpi.com

This predictive capability is crucial for designing new synthetic routes and for understanding the chemical behavior of coumarin derivatives in different chemical and biological environments. nih.gov For instance, modeling the reaction with a nucleophile like hydrazine (B178648) could predict the likelihood of forming pyrazole-fused coumarin heterocycles. mdpi.com

Exploration of Advanced Applications for 3 Benzoyl 6 Chloro 2h Chromen 2 One and Chromenone Derivatives

Applications in Material Science and Photonics

The inherent fluorescence of the coumarin (B35378) nucleus is a key feature driving its application in materials science. This property is highly tunable through strategic substitution on the heterocyclic ring.

Development of Fluorescent Probes and Chemosensors

The coumarin framework is a fundamental component in the design of small-molecule fluorescent chemosensors due to its excellent biocompatibility, strong and stable fluorescence, and structural flexibility. beilstein-journals.org The photophysical characteristics of these sensors are highly dependent on the electronic nature of substituents, particularly at the 3- and 7-positions. nih.gov A common design principle involves placing an electron-withdrawing group at the C3 position and an electron-donating group at the C7 position to facilitate an efficient intramolecular charge transfer (ICT) process, which often leads to enhanced fluorescence and larger Stokes shifts. chim.it

In the case of 3-benzoyl-6-chloro-2H-chromen-2-one, the benzoyl group at the C3-position acts as an electron-withdrawing moiety. chim.it This structural feature is crucial for creating probes. For instance, a well-designed coumarin derivative featuring an electron-withdrawing group at the C3 position and a specific functionalization at the C7 oxygen can act as a "turn-off" sensor. chim.it Upon reaction with an analyte, the ICT process can be restored, leading to a "turn-on" fluorescent signal. chim.it

Coumarin-based probes have been successfully developed for a variety of analytes, demonstrating their versatility. Examples include probes for:

Metal Ions: Probes have been designed for the selective detection of ions such as Cu²⁺, Ni²⁺, and Hg²⁺. chim.itnih.gov For example, a hybrid coumarin-based probe showed selective recognition of Ni²⁺ ions. chim.it

Reactive Oxygen Species (ROS): A coumarin-based probe was engineered to selectively detect hypochlorite (B82951) (ClO⁻) by targeting these crucial species involved in numerous physiological and pathological processes. chim.it Another design, featuring a phenylboronic acid derivative, allows for the highly selective and sensitive detection of hydrogen peroxide (H₂O₂). chim.it

Gaseous Signaling Molecules: A probe for carbon monoxide (CO) detection was developed based on a palladium-catalyzed reaction on the coumarin scaffold. chim.it

The development of these sensors leverages the core coumarin structure, with substitutions like the benzoyl and chloro groups playing a key role in fine-tuning the molecule's sensing capabilities and photophysical response.

Photophysical Properties for Optical Materials

The absorption and fluorescence properties of coumarin derivatives are highly sensitive to their substitution pattern. mdpi.com While the parent coumarin molecule exhibits very weak fluorescence, the introduction of specific functional groups can dramatically enhance quantum yields and shift emission wavelengths. chim.it

Electron-withdrawing groups at the 3-position, such as the benzoyl group in this compound, generally induce a red shift in the fluorescence emission spectrum. nih.govresearchgate.net This is a desirable property for applications in optical materials and bioimaging, as it moves the emission towards longer, more biologically compatible wavelengths. chim.it The chlorine atom at the 6-position can also influence the molecule's electronic properties and, consequently, its photophysical behavior. mdpi.com

The table below summarizes the effect of different substituents at the 3-position of benzo[g]coumarin on its emission wavelength, illustrating the impact of electron-withdrawing groups.

| Compound Reference | 3-Position Substituent (Electron-Withdrawing Group) | Maximum Emission Wavelength (λem, nm) |

| 1 | H | 459 |

| 2 | Ester | 534 |

| 3 | Ketone | 549 |

| 4 | Aldehyde | 547 |

| 7 | Nitrile | 533 |

| Data sourced from a study on benzo[g]coumarin derivatives. nih.govresearchgate.net |

These tunable properties make substituted chromenones valuable for creating organic fluorescent materials used in applications like organic light-emitting diodes (OLEDs) and as fluorescent dyes for biological imaging. nih.govresearchgate.net

Role as Synthetic Building Blocks in Complex Organic Synthesis

3-Acyl and 3-aroylcoumarins, such as this compound, are versatile synthons in heterocyclic synthesis due to their multiple reactive sites. acgpubs.org The 3-(2-bromoacetyl)-2H-chromen-2-one derivative, which is structurally related to the benzoyl analogue, serves as a key starting material for a wide array of heterocyclic compounds. nih.govmdpi.com

The reactivity of these building blocks allows for the synthesis of various fused and substituted heterocyclic systems. For example:

Thiazole Synthesis: 3-Bromoacetylcoumarin can be reacted with thiourea (B124793) to form coumarylthiazole derivatives. acgpubs.org

Pyridine (B92270) Synthesis: The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with various reagents can lead to the formation of pyridine derivatives incorporating the coumarin moiety. nih.govmdpi.com

Thiophene (B33073) Synthesis: Using the Gewald reaction, 3-(2-bromoacetyl)-2H-chromen-2-one reacts with elemental sulfur and active methylene (B1212753) compounds like malononitrile (B47326) to yield thiophene derivatives. mdpi.com

Pyrazole (B372694) Synthesis: The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with hydrazine (B178648) derivatives or by converting it first to 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile allows for the construction of pyrazole rings. mdpi.com

Fused Heterocycles: 3-Bromoacetylcoumarin can react with 2-mercaptobenzimidazole, followed by cyclization, to produce complex fused systems like 3-(benzo[d]thiazolo[3,2-a]imidazol-2-yl)-2H-chromen-2-one. acgpubs.org

A notable example is the use of 3-acetyl-6-bromo-2H-chromen-2-one, a close analogue of the subject compound, which is first reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone. This intermediate is then used to synthesize a variety of heterocyclic systems including pyrazolo[1,5-a]pyrimidines and thiazoles. nih.gov These synthetic strategies highlight the utility of the 3-acyl-chromenone scaffold as a versatile platform for generating molecular diversity.

Catalytic and Organocatalytic Applications

While chromenone derivatives are more commonly the products of catalytic reactions, their synthesis often involves advanced catalytic methods. The development of efficient catalytic routes provides access to these valuable scaffolds. Various catalytic methodologies have been developed for the synthesis of 2H-chromenes and their derivatives. beilstein-journals.org

These methods can be broadly categorized into:

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, are used for C-H alkenylation to produce 4-substituted coumarins. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful, metal-free tool. beilstein-journals.org For example, an eco-friendly Brønsted acidic ionic liquid has been used as a reusable catalyst for the Pechmann reaction to synthesize coumarin derivatives under solvent-free conditions. nih.gov Similarly, nano ZnO has been employed as an efficient catalyst for the synthesis of 3-acyl-coumarins. connectjournals.com

Heterogeneous Catalysis: Solid acid catalysts, such as those derived from rice husk ash, have shown outstanding activity for the synthesis of tetrahydrobenzopyran derivatives through Domino Knoevenagel cyclo-condensation reactions. researchgate.net

The synthesis of 6-chloro-2H-chromene-3-carbonitrile, a related structure, has been achieved via a DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzed reaction between 5-chloro-2-hydroxy-benzaldehyde and acrylonitrile, demonstrating an application of organocatalysis. These catalytic approaches are crucial for the efficient and environmentally benign production of functionalized chromenones like this compound, enabling their broader application.

Future Research Directions and Persistent Challenges in 3 Benzoyl 6 Chloro 2h Chromen 2 One Research

Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Sustainability

A primary challenge in the broader application of 3-benzoyl-6-chloro-2H-chromen-2-one is the development of highly efficient and environmentally sustainable synthetic routes. Future research will pivot from traditional methods towards greener and more sophisticated strategies. Key areas of focus include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related coumarin (B35378) derivatives. Future work should explore one-pot, microwave-assisted protocols starting from precursors like 5-chlorosalicylaldehyde (B124248) and ethyl benzoylacetate to streamline the production process.

Catalytic and Multicomponent Reactions (MCRs): Moving away from stoichiometric reagents, research is anticipated to focus on catalytic methods, such as iron(III) chloride-catalyzed MCRs, which have proven effective for constructing other complex coumarins. nih.gov Similarly, iodine-catalyzed oxidative cyclization offers a powerful tool for forming the chromenone core under milder conditions. nih.gov

"Click Chemistry": The copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," presents a robust method for synthesizing 1,2,3-triazole-coumarin hybrids. nih.govnih.gov This strategy could be employed to create novel derivatives of this compound, potentially enhancing its biological specificity and efficacy. nih.gov

Novel Cyclization Techniques: The use of reagents like N-bromosuccinimide (NBS) to induce intramolecular cyclization offers a sophisticated pathway to complex heterocyclic systems built upon the coumarin scaffold. mdpi.com Adapting such methods could provide access to previously unattainable derivatives.

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Insights

A deeper understanding of the reaction mechanisms, molecular dynamics, and interactions of this compound is critical. While standard spectroscopic methods like NMR, FT-IR, and FT-Raman are foundational for structural elucidation nih.govresearchgate.net, the future lies in the application of advanced techniques for dynamic analysis.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can provide unprecedented, real-time insights into the electronic and molecular dynamics during chemical reactions and biological interactions. spectroscopyonline.com Applying these methods could allow researchers to observe the formation of short-lived intermediates and transition states, clarifying reaction pathways.

Hyperspectral Imaging: This technique, which captures a full spectrum of light for each pixel in an image, could be used to monitor the distribution of the compound within biological systems, such as cells or tissues, providing valuable information on its localization and mechanism of action. spectroscopyonline.com

Integrated Spectroscopic Systems: The future of mechanistic studies involves combining multiple techniques. For instance, coupling mass spectrometry with ion and electron imaging can provide a comprehensive picture of the fragments and structures formed during a reaction or biological process. datanose.nl This integrated approach would be invaluable for mapping the metabolic fate or degradation pathways of the compound.

Predictive Modeling and Artificial Intelligence in Compound Design and Property Prediction

Computational chemistry is an indispensable tool, with methods like Density Functional Theory (DFT) already being used to calculate and predict the structural and vibrational properties of related coumarins with high accuracy. nih.govresearchgate.net The next frontier is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate the discovery process.

Generative AI for Molecular Design: AI-driven models can design novel derivatives of this compound tailored for specific properties. researchgate.net By using a generative framework, such as a Variational Autoencoder (VAE) combined with reinforcement learning, algorithms can be trained to generate molecules predicted to have high affinity for a specific biological target while maintaining desirable pharmacokinetic profiles. researchgate.net

AI-Enhanced Spectroscopic Analysis: AI and ML algorithms can be employed to interpret highly complex spectroscopic data, identifying subtle patterns that may be missed by human analysis. spectroscopyonline.com This can lead to more accurate structural confirmations and a deeper understanding of molecular behavior. spectroscopyonline.com

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of new derivatives before they are synthesized. This creates an efficient feedback loop where computational screening guides synthetic efforts, saving significant time and resources.

Discovery of Novel Biological Targets and Pathways for Mechanistic Intervention

While coumarins are widely investigated for their antitumor properties mdpi.comnih.gov, the precise biological targets of this compound remain largely unexplored. Future research must aim to identify specific molecular pathways and expand the therapeutic potential beyond general cytotoxicity.

Targeting Specific Cancer Pathways: Research on related compounds suggests promising and specific targets. These include carbonic anhydrase IX, an enzyme overexpressed in many cancers, including prostate cancer nih.gov, and phosphodiesterase II (PDE2), inhibition of which is a potential strategy in neurodegenerative diseases and other conditions. mdpi.com A particularly exciting avenue is exploring the concept of synthetic lethality , where the compound could be selectively toxic to cancer cells with specific mutations, such as deficiencies in DNA mismatch repair (MMR) proteins like MLH1. nih.gov

Antimicrobial and Antiparasitic Applications: The coumarin scaffold is known for its broad biological activity. Studies on related molecules have demonstrated potent antifungal and antibacterial activity. nih.gov Furthermore, other benzoyl-coumarin derivatives have shown significant antileishmanial activity by mechanisms such as reducing hydrogen peroxide concentrations in the parasites. nih.gov These findings strongly suggest that this compound should be investigated as a potential lead compound for new antimicrobial and antiparasitic drugs.

| Research Area | Proposed Target/Pathway | Potential Impact |

| Oncology | Carbonic Anhydrase IX (CA IX) | Development of targeted therapies for prostate and other cancers. nih.gov |

| DNA Mismatch Repair (MMR) Deficiency | Creating selective drugs for cancers with specific genetic vulnerabilities (Synthetic Lethality). nih.gov | |

| Phosphodiesterase II (PDE2) | Potential applications in cancers where PDE2 signaling is dysregulated. mdpi.com | |

| Infectious Diseases | Fungal and Bacterial Targets | Discovery of new antimicrobial agents to combat resistant strains. nih.gov |

| Leishmania Parasite Metabolism | Development of novel, orally active treatments for leishmaniasis. nih.gov |

Scalable and Environmentally Responsible Production Methodologies

A persistent challenge for many promising compounds is the transition from small-scale laboratory synthesis to large-scale, cost-effective, and environmentally responsible production. Future efforts must address the "green" aspects of manufacturing this compound. This involves optimizing reactions to minimize waste, reduce energy consumption, and utilize less hazardous materials. The development of one-pot syntheses and the use of recyclable catalysts are crucial steps. nih.gov Furthermore, replacing traditional, often toxic, solvents like xylene mdpi.com with greener alternatives such as ethanol, water, or dimethyl sulfoxide (B87167) (DMSO) will be essential for sustainable industrial production. The integration of real-time monitoring techniques, as discussed in section 7.2, can play a vital role in optimizing reaction conditions for scalability, ensuring consistent yield and purity in large batches.

Q & A

(Basic) What are the standard synthetic routes for 3-benzoyl-6-chloro-2H-chromen-2-one?

A common method involves cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives with silyloxy dienes under acidic conditions, followed by benzoylation. For example, the compound can be synthesized via a one-pot reaction using phosphorous oxychloride and zinc chloride as catalysts, yielding a white solid with characteristic NMR signals (δ 2.73 ppm for methyl groups, aromatic protons at 7.33–7.68 ppm, and a carbonyl proton at 8.51 ppm) . Optimization of stoichiometry and reaction time is critical to avoid side products.

(Basic) What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.33–7.68 ppm and a benzoyl proton at δ 8.51 ppm) .

- Mass spectrometry : For molecular weight verification (expected [M+H]+ at m/z 297.6 based on C₁₆H₁₀ClO₃).

- IR spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹ for chromen-2-one and benzoyl groups) . Cross-validation with computational IR simulations (DFT) is recommended to resolve ambiguities .

(Basic) How is X-ray crystallography applied in determining its structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure solution : Employ direct methods (SHELXS) or charge-flipping algorithms (SHELXD) for phase determination .

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate with R-factor (< 0.05) and residual electron density analysis . ORTEP-3 can visualize thermal ellipsoids for error checking .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to enhance cyclocondensation efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature gradients : Perform reactions under reflux (80–120°C) versus microwave-assisted synthesis (shorter times, higher purity) . Monitor by TLC/HPLC to track byproduct formation.

(Advanced) How to resolve contradictions between experimental and computational spectral data?

- DFT benchmarking : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare calculated vs. experimental NMR/IR spectra. Discrepancies >0.3 ppm in 1H NMR may indicate conformational flexibility or crystal-packing effects .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O, π–π stacking) to explain deviations in solid-state vs. solution-phase data .

(Advanced) How to handle twinned crystals in X-ray diffraction studies?

- Data processing : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections .

- Validation : Check for consistent R₁ values across twin domains. Discard datasets with Rint > 0.1 after integration.

- Alternative approaches : Employ high-resolution synchrotron data (≤0.8 Å) to improve electron density maps .

(Advanced) How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Analog synthesis : Modify substituents (e.g., replace 6-Cl with Br or methyl groups) and compare activities .

- Computational docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or cytochrome P450 enzymes). Validate with in vitro assays .

- Data analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with biological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.